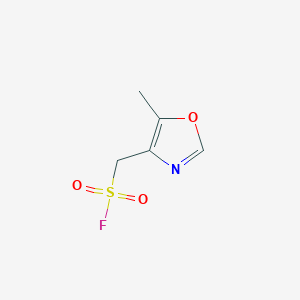
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO3S and a molecular weight of 179.17 g/mol It is characterized by the presence of an oxazole ring substituted with a methyl group at the 5-position and a methanesulfonyl fluoride group at the 4-position
Aplicaciones Científicas De Investigación
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide, sulfonate ester, or sulfonate derivatives, while oxidation and reduction reactions can modify the oxazole ring structure.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets through its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
(5-Methyl-1,3-oxazol-4-yl)methanesulfonate: Features a sulfonate ester group.
Uniqueness
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXQJIPWNXBODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2760054.png)
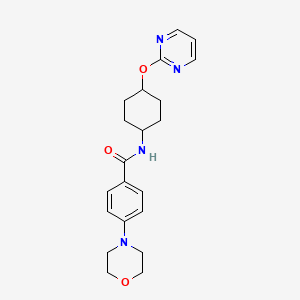
![N~1~-[3-(methylsulfanyl)phenyl]-N~2~-(4-pyridinylmethyl)ethanediamide](/img/structure/B2760058.png)


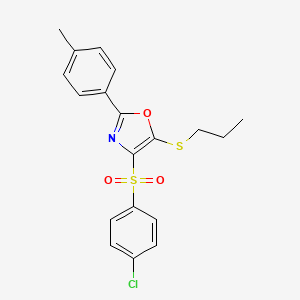
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2760067.png)
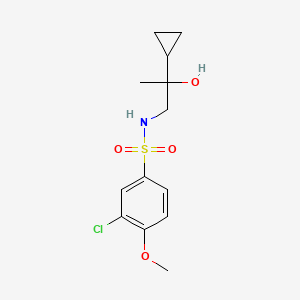
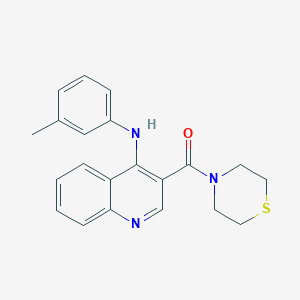
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2760072.png)
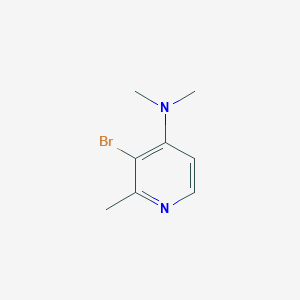
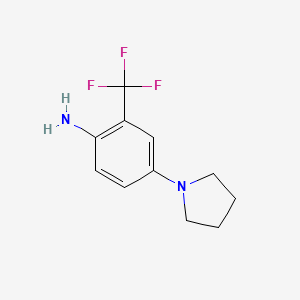
![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)
